molecular formula C13H11B B3229110 Naphthalene, 1-bromo-4-cyclopropyl- CAS No. 127971-24-8

Naphthalene, 1-bromo-4-cyclopropyl-

Cat. No. B3229110
CAS RN: 127971-24-8
M. Wt: 247.13 g/mol
InChI Key: GXWZSHOVWDCGQD-UHFFFAOYSA-N
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Description

“Naphthalene, 1-bromo-” is a chemical compound with the formula C10H7Br. It is also known by other names such as α-Bromonaphthalene and α-Naphthyl bromide . It is a valuable building block in organic synthesis .


Synthesis Analysis

Protodeboronation of pinacol boronic esters is a key process in the synthesis of such compounds. This process is not well developed, but recent studies have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of “Naphthalene, 1-bromo-” can be viewed as a 2D Mol file or as a computed 3D SD file . More detailed structural analysis would require specific computational chemistry techniques.


Chemical Reactions Analysis

The chemical reactions involving “Naphthalene, 1-bromo-” are complex and varied. One notable reaction is the formal anti-Markovnikov hydromethylation of alkenes .

Safety and Hazards

“Naphthalene, 1-bromo-” is considered hazardous. It is harmful if swallowed and should be handled with appropriate personal protective equipment. Avoid breathing its mist, gas, or vapors and avoid contact with skin and eyes .

Future Directions

The future directions in the study and application of “Naphthalene, 1-bromo-” could involve further development of the protodeboronation process, exploration of new synthesis methods, and investigation of its potential uses in various fields of organic synthesis .

properties

IUPAC Name

1-bromo-4-cyclopropylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWZSHOVWDCGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-cyclopropylnaphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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